N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
CAS No. |
1251601-63-4 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
IDNFCGPKCWFMHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C25H24N4O3
- Molecular Weight : Approximately 438.487 g/mol
- IUPAC Name : this compound
- InChI Key : A unique identifier for chemical structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various cellular processes, which can lead to altered cell signaling and proliferation.
- Receptor Interaction : It may also interact with specific receptors that play critical roles in cancer and inflammatory pathways.
Anticancer Activity
Research indicates that pyrazoloquinoline derivatives, including this compound, demonstrate significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with promising results suggesting potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.46 |
| HCT116 | 0.39 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazoloquinolines are known for their broad-spectrum activity against bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented but is anticipated based on the structural similarities with other active derivatives .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of pyrazoloquinoline derivatives:
- Anticancer Efficacy : A study reported that a related pyrazolo derivative exhibited significant inhibition of Aurora-A kinase with an IC50 of 0.16 µM, demonstrating the potential for targeting specific kinases involved in tumor progression .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the side chains of pyrazoloquinolines can enhance their biological activities, suggesting that this compound could be optimized for better efficacy .
Scientific Research Applications
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that has garnered attention in various scientific research applications due to its diverse biological activities. This article explores its applications, particularly in medicinal chemistry, focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Properties and Structure
The compound is characterized by a unique molecular structure that includes a pyrazoloquinoline framework. Its molecular formula is with a molecular weight of approximately 439.5 g/mol. The IUPAC name reflects its complex substituents, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, including strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study: Antimicrobial Screening
A study conducted on derivatives of pyrazoloquinoline revealed that certain modifications enhanced their antibacterial efficacy. For instance, the introduction of electron-withdrawing groups increased the antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. The compound's mechanism of action involves the inhibition of specific cancer cell pathways and the induction of apoptosis in malignant cells.
Case Study: Cancer Cell Line Studies
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce cell cycle arrest at the G1 phase was noted, suggesting its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
Preliminary research suggests that derivatives of this compound may possess antiviral properties, particularly against viral infections such as HIV. The structural similarity to known antiviral agents has prompted investigations into its effectiveness as an integrase inhibitor.
Case Study: HIV Integrase Inhibition
A series of studies have focused on synthesizing derivatives based on the pyrazoloquinoline scaffold to evaluate their activity against HIV integrase. Molecular docking studies indicated favorable binding interactions with the enzyme, suggesting potential for development as antiviral therapeutics .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group and ester-like linkages in the compound undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 8-Carboxylic acid derivative + 4-methoxybenzylamine | Complete cleavage of the amide bond; confirmed via LC-MS and NMR |
| 2M NaOH, ethanol, 80°C (2 hrs) | Sodium salt of 8-carboxylic acid | Partial hydrolysis observed under milder conditions; optimal pH ~11 |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with protonation/deprotonation steps influencing reaction rates. Steric hindrance from the pyrazoloquinoline core slows hydrolysis compared to simpler amides.
Oxidation Reactions
Oxidation primarily targets the pyrazole ring and methoxybenzyl group:
Notable Outcomes :
-
Hypochlorite oxidation in ethanol induces regioselective dimerization, forming a bis-pyrazoloquinoline structure .
-
Strong oxidizers like KMnO₄ degrade the methoxy group to a hydroxyl, requiring protective strategies for selective reactions.
Electrophilic Substitution
Aromatic rings undergo substitution at activated positions:
Steric Effects :
The p-tolyl group at C2 directs electrophiles to the less hindered quinoline ring, with substitution rates 5× faster than at the methoxybenzyl ring .
Reduction Reactions
Selective reduction of carbonyl and heteroaromatic systems:
Challenges :
-
Over-reduction of the pyrazole ring occurs with prolonged H₂ exposure (>8 hrs), forming pyrazolidine side products .
Cross-Coupling Reactions
Palladium-mediated modifications for structural diversification:
Optimized Conditions :
-
Suzuki reactions require degassed solvents and 90°C heating for 12–18 hrs to achieve >70% conversion.
Photochemical Reactions
UV-induced reactivity for novel bond formation:
Quantum Yield :
-
Cycloaddition at 254 nm achieves Φ = 0.18 ± 0.02, with diastereoselectivity >4:1 favoring the trans product .
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2.3 hrs at pH 1) but remains stable at pH 6–8 (t₁/₂ > 400 hrs).
-
Thermal Stability : Decomposes above 240°C via retro-Diels-Alder cleavage of the pyrazoloquinoline core.
-
Light Exposure : Storability decreases 4× under UV/visible light; recommend amber vials and inert atmosphere .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Substituent Bulkiness : The adamantylmethyl group in results in lower yield (39%) but higher melting point (295–296°C), suggesting stronger intermolecular forces.
- Electron-Donating Groups : The 4-methoxybenzyl group in provides moderate yield (77%) and thermal stability (mp 216–217°C), likely due to methoxy’s electron-donating effect.
- Alkyl Chains : Propyl-substituted analogs (e.g., 6c) achieve higher yields (89%) and lower melting points (212–214°C), indicating improved synthetic efficiency and solubility .
Carboxamide vs. Ester Derivatives
The target compound’s C8 carboxamide group distinguishes it from ester-containing analogs like 6g. Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems compared to esters. For example, sulfonamide derivatives (e.g., ) leverage similar polar groups for improved pharmacokinetic profiles.
Aromatic vs. Aliphatic Substituents
- Heteroaromatic Substitutions : Compounds like ethyl 5-(5-methylisoxazol-3-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7i) (mp 197–199°C) show that heterocyclic substituents can reduce melting points, possibly due to disrupted crystal packing .
Q & A
Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Suzuki–Miyaura coupling for constructing the pyrazoloquinoline core, enabling regioselective carbon-carbon bond formation. Catalysts such as Pd(PPh₃)₄ and ligands like triphenylphosphine are often employed .
- Amide coupling using reagents like EDCI/HOBt or DCC to attach the 4-methoxybenzyl group to the quinoline-8-carboxamide scaffold. Reaction conditions (e.g., anhydrous DMF, 60°C, 18 hours) are critical for yield optimization .
- Purification via HPLC or column chromatography to isolate the target compound from byproducts .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- 1H/13C NMR spectroscopy : To verify substituent positions (e.g., methoxybenzyl, p-tolyl) and confirm the absence of unreacted intermediates. For example, aromatic proton signals in the 6.5–8.5 ppm range and carbonyl peaks near 165–175 ppm are diagnostic .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- Elemental analysis : To ensure stoichiometric purity (>95%) .
Q. What solvents and conditions are optimal for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxamide group .
- Solubility : Moderately soluble in DMSO or DMF at room temperature; insoluble in water. Avoid polar protic solvents (e.g., methanol) due to potential ester/amide hydrolysis .
Advanced Research Questions
Q. How do reaction conditions (temperature, catalyst loading) influence the yield of the pyrazoloquinoline core?
- Catalyst optimization : Pd(PPh₃)₄ (2–5 mol%) in toluene/EtOH (3:1) at 80°C achieves >70% yield. Higher temperatures (>100°C) risk decomposition of the methoxybenzyl group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require longer reaction times. Microwave-assisted synthesis reduces time by 50% while maintaining yield .
Q. What strategies resolve contradictions in reported biological activity data for pyrazoloquinoline derivatives?
- Dose-response validation : Test compounds across a wide concentration range (nM–µM) to account for assay-specific variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with 4-chlorophenyl) to isolate substituent effects .
- Target engagement assays : Use SPR or ITC to measure direct binding to proposed targets (e.g., kinase domains) .
Q. How can computational methods predict the reactivity of the carboxamide group in further derivatization?
- DFT calculations : Model electrophilic substitution at the carboxamide nitrogen. Methoxybenzyl groups increase electron density, favoring reactions with acyl chlorides or sulfonating agents .
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to guide rational modifications .
Methodological Challenges and Solutions
Q. Why do some synthetic protocols report low yields (<30%) for the final coupling step?
- Side reactions : Competing hydrolysis of the carboxamide group can occur in aqueous conditions. Use anhydrous solvents and molecular sieves to mitigate this .
- Steric hindrance : Bulky substituents (e.g., p-tolyl) may slow coupling. Pre-activation of carboxylic acids with HATU/DIPEA improves efficiency .
Q. How to address discrepancies in NMR data for pyrazoloquinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
